N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide

Kinase inhibitor design Structure-activity relationship FGFR inhibitor

This unique N-1 propyl-linked 4-chlorobenzamide is an essential SAR probe for kinase profiling. Unlike common N-5 attached analogs (e.g., AZ513), its distinct topology enables head-to-head selectivity comparisons across the kinome. With a favorable profile (0 RO5 violations, PSA 52.32 Ų), it serves as a critical starting point for developing ligand-efficient FGFR inhibitors. De novo synthesis with HPLC purity ≥95% and full characterization (NMR, HRMS) is standard. Contact us to commission this compound for your drug discovery program.

Molecular Formula C17H16ClN3O
Molecular Weight 313.79
CAS No. 1448141-78-3
Cat. No. B2916627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide
CAS1448141-78-3
Molecular FormulaC17H16ClN3O
Molecular Weight313.79
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3O/c18-15-6-4-14(5-7-15)17(22)20-10-2-11-21-12-8-13-3-1-9-19-16(13)21/h1,3-9,12H,2,10-11H2,(H,20,22)
InChIKeyTURDGIXUOBAKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide (CAS 1448141-78-3): Structural and Pharmacological Context for Procurement Decisions


N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide (CAS 1448141-78-3, MW 313.79 g/mol, molecular formula C₁₇H₁₆ClN₃O) is a synthetic small molecule comprising a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) heterocyclic core linked via an n-propyl spacer to a 4-chlorobenzamide moiety . This compound belongs to a broad class of pyrrolo[2,3-b]pyridine-based benzamides that have been investigated as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) [1]. Critically, this specific compound has not been individually characterized in peer-reviewed primary pharmacology literature; the biological activity data attributed to it by certain vendors (e.g., FGFR1 IC₅₀ ~0.5 µM) cannot be verified against any published primary study indexed in PubMed, ChEMBL, or BindingDB. Users should evaluate this compound as an unexplored structural analog within a well-characterized chemotype class rather than a validated pharmacological probe.

Why N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide Cannot Be Interchanged with In-Class Analogs Without Verification


Within the pyrrolo[2,3-b]pyridine benzamide class, small structural variations produce substantial shifts in kinase selectivity, potency, and ADME properties. The N-1 propyl-linked 4-chlorobenzamide scaffold differs from the more common N-5 directly attached benzamide configuration (exemplified by AZ513, CAS 1335231-15-6) , altering the vector and conformational flexibility of the benzamide pharmacophore. Furthermore, the mono-para-chloro substitution pattern is distinct from the 2,5-dichloro analog (CAS 1798525-49-1) and the 4-tert-butyl analog (CAS 1788830-89-6) , each of which would be expected to engage hydrophobic kinase pockets with different steric and electronic profiles. In the broader pyrrolo[2,3-b]pyridine FGFR inhibitor series, a single substituent change at the benzamide ring has been documented to alter FGFR1 potency by over 20-fold [1]. Procurement of this compound as a drop-in replacement for any structurally related analog without compound-specific characterization therefore carries substantial scientific risk.

Quantitative Differentiation Evidence for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide vs. Closest Structural Analogs


Structural Differentiation: Mono-para-Chloro vs. 2,5-Dichloro Benzamide Substitution Pattern

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide bears a single chlorine at the para position of the benzamide ring, in contrast to the 2,5-dichloro analog (CAS 1798525-49-1) which carries two chlorine substituents at positions 2 and 5 . In the extensively characterized 1H-pyrrolo[2,3-b]pyridine FGFR inhibitor series, replacement of a meta-methoxy group with chlorine (compound 4b vs. 4a) was shown to decrease FGFR1 potency [1], demonstrating that the number and position of halogen substituents on the benzamide ring can modulate kinase inhibitory activity by over an order of magnitude. The mono-chloro substitution pattern may offer a differentiated selectivity window compared to dichloro analogs, though no direct head-to-head data exist for this specific compound.

Kinase inhibitor design Structure-activity relationship FGFR inhibitor

Linker Topology Differentiation: N-1 Propyl-Linked vs. N-5 Directly Attached Benzamide Configuration

This compound connects the 4-chlorobenzamide moiety to the pyrrolo[2,3-b]pyridine core via an n-propyl spacer at the N-1 position. This contrasts with compounds such as AZ513 (CAS 1335231-15-6, 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide), where the benzamide is directly attached to the 5-position of the 7-azaindole ring without a flexible linker . The N-1 propyl-linked topology introduces three additional rotatable bonds and extends the distance between the heterocyclic core and the benzamide moiety. In kinase inhibitor design, linker length and attachment position are critical determinants of binding mode; the N-1 propyl configuration may access different sub-pockets within the ATP-binding site compared to N-5 directly attached analogs [1].

Kinase inhibitor scaffold Linker geometry Conformational flexibility

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness vs. 4-tert-Butyl Analog

The 4-chloro substituent imparts distinct physicochemical properties compared to the 4-tert-butyl analog (CAS 1788830-89-6). Based on calculated properties, the 4-chlorobenzamide compound has a lower computed logP (~3.2) versus the 4-tert-butyl analog (computed logP ~4.2) , translating to approximately 10-fold lower lipophilicity. This difference in logP is relevant because excessive lipophilicity is associated with increased promiscuity, higher metabolic clearance, and phospholipidosis risk in drug discovery programs [1]. The 4-chloro compound also has a lower molecular weight (313.79 vs. 335.45 g/mol), which may confer advantages in ligand efficiency metrics if potency can be demonstrated.

Drug-likeness Lipophilicity Physicochemical profiling

Kinase Selectivity Profile Differentiation: Predicted Pan-Kinase vs. FAAH-Selective Activity

While no direct kinase profiling data exist for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide, its structural features align it with FGFR-targeted pyrrolo[2,3-b]pyridine benzamides rather than with FAAH inhibitors such as AZ513 . The class-level evidence from Su et al. (2021) demonstrates that 1H-pyrrolo[2,3-b]pyridine benzamide derivatives with appropriate substitution can achieve FGFR1 IC₅₀ values from 7 nM to 1900 nM depending on substitution pattern, with compound 4h achieving FGFR1-4 IC₅₀ values of 7, 9, 25, and 712 nM respectively [1]. The presence of the 4-chlorobenzamide group and the N-1 propyl linker places the target compound in a distinct structural sub-class from both the 5-substituted series in the literature and the FAAH-targeted 2,3-dichloro analog. Importantly, the 4-chloro substituent at the para position of the benzamide ring has been associated with FGFR activity in related chemotypes [2], though this inference requires experimental validation for this specific compound.

Kinase profiling Target selectivity FGFR inhibitor

Recommended Application Scenarios for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide Based on Available Evidence


SAR Probe for Benzamide Halogenation Effects in FGFR-Targeted 7-Azaindole Series

This compound is most appropriately deployed as a structure-activity relationship (SAR) probe to investigate the effect of mono-para-chloro substitution on kinase potency and selectivity, in direct comparison with the 2,5-dichloro analog (CAS 1798525-49-1) and the 2-methyl analog . In a panel of FGFR1-4 biochemical assays, the compound can be tested alongside its di-chloro and non-halogenated congeners to quantify the contribution of the 4-chloro substituent to potency and isoform selectivity. This application is supported by the class-level SAR demonstrating that halogen position and count can modulate FGFR1 activity by >20-fold [1].

Linker Topology Profiling: N-1 Propyl vs. N-5 Direct Attachment in Kinase Panel Screens

The unique N-1 propyl-linked benzamide topology of this compound enables direct comparison with N-5 directly attached benzamides such as AZ513 (CAS 1335231-15-6) in broad kinase profiling panels. This head-to-head evaluation can quantify how linker length and attachment position affect kinome-wide selectivity. Given that AZ513 is a characterized FAAH inhibitor with no reported FGFR activity , and the target compound is predicted (but not validated) to engage FGFRs, such profiling would reveal whether the N-1 propyl linker redirects target engagement toward receptor tyrosine kinases.

Physicochemical Benchmarking Against Bulkier 4-Substituted Analogs in Developability Screening Cascades

With a computed logP approximately 1 unit lower than the 4-tert-butyl analog (CAS 1788830-89-6) and MW below 315 g/mol, this compound can serve as a reference point in developability screening cascades that evaluate the trade-off between lipophilicity-driven potency and physicochemical risk. The compound's favorable calculated properties (RO5 violations = 0, PSA = 52.32 Ų) position it as a potentially ligand-efficient scaffold for optimization, provided on-target potency can be experimentally confirmed.

Chemical Probe Starting Point Requiring Full In-House Characterization

Given the absence of peer-reviewed pharmacological data for this specific compound, its primary value lies as a novel chemical starting point for in-house medicinal chemistry programs targeting FGFR-driven cancers . Researchers should commission de novo synthesis with full analytical characterization (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥95%), followed by systematic biochemical profiling against FGFR1-4, broader kinome panels, and counter-screening against FAAH to establish the compound's true selectivity profile before any downstream application.

Quote Request

Request a Quote for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.